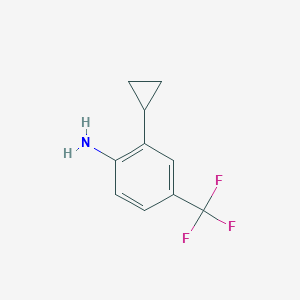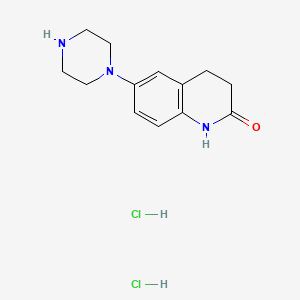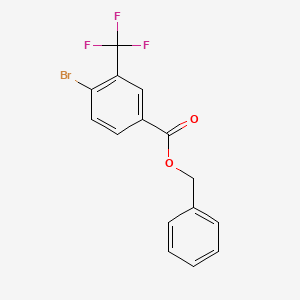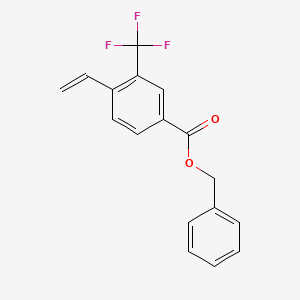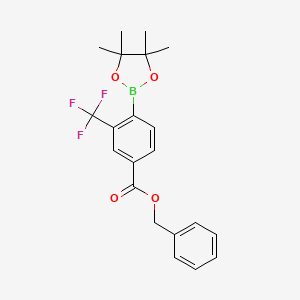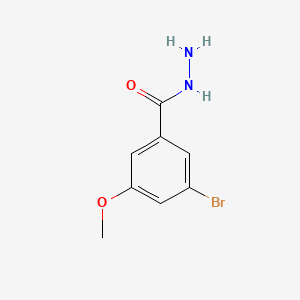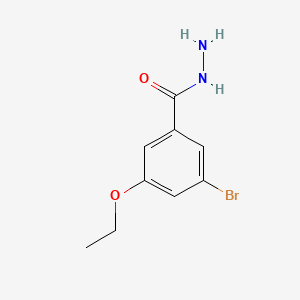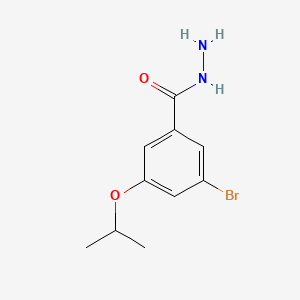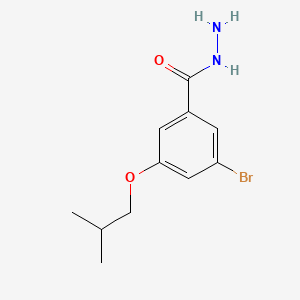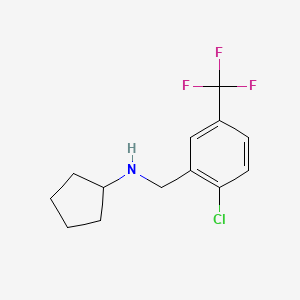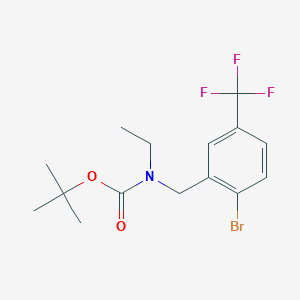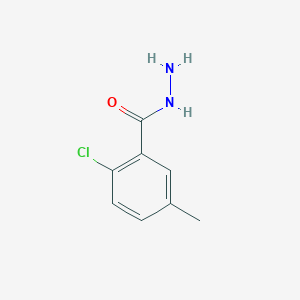
2-Chloro-5-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylbenzohydrazide is an organic compound with the molecular formula C8H9ClN2O It belongs to the class of benzohydrazides, which are known for their diverse biological activities This compound is characterized by the presence of a chloro group and a methyl group attached to the benzene ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylbenzohydrazide typically involves the reaction of 2-Chloro-5-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the hydrazide. The general reaction can be represented as follows:
[ \text{2-Chloro-5-methylbenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of thionyl chloride to convert 2-Chloro-5-methylbenzoic acid to its corresponding acid chloride, which then reacts with hydrazine hydrate to form the desired hydrazide. This method offers higher yields and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Applications De Recherche Scientifique
2-Chloro-5-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various enzymes, leading to their inhibition. This inhibition can disrupt essential biological processes, such as DNA replication and protein synthesis, resulting in the compound’s antimicrobial and anticancer effects. Additionally, the chloro and methyl groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
2-Chloro-benzohydrazide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
5-Chloro-2-methylbenzohydrazide: Similar structure but with different positioning of the chloro and methyl groups, leading to variations in chemical properties.
2-Methylbenzohydrazide: Lacks the chloro group, which may result in different reactivity and biological effects.
Uniqueness: 2-Chloro-5-methylbenzohydrazide is unique due to the specific positioning of the chloro and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
2-chloro-5-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRFXSHZHUINBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(Morpholin-4-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8212741.png)
